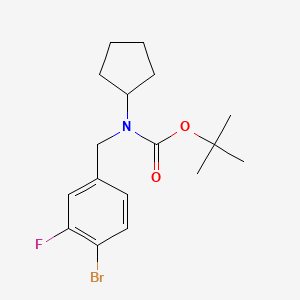

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-cyclopentylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18)15(19)10-12/h8-10,13H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUHKVUOPSTCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Aromatic Core Functionalization

- Starting Material: Aromatic compounds such as 3-fluoro-4-bromobenzene derivatives.

- Reaction Conditions:

- Bromination of fluorinated benzene derivatives using N-bromosuccinimide (NBS) under radical conditions or electrophilic aromatic substitution.

- Fluorination can be achieved via electrophilic fluorination reagents or by direct fluorination of suitable precursors.

Data Reference:

Research indicates that selective bromination and fluorination are achieved under controlled conditions to obtain the desired substitution pattern, often with regioselectivity aided by directing groups (see).

Step 2: Formation of the Benzyl Linkage

- Method: Nucleophilic substitution of a suitable benzyl halide or via Suzuki–Miyaura coupling.

- Reagents: Boronic acids or esters, palladium catalysts, base (e.g., potassium carbonate).

- Conditions: Mild heating in solvents like toluene or dioxane, with inert atmosphere.

Research Findings:

The Suzuki–Miyaura coupling is a preferred method for attaching the benzyl group to the aromatic core, providing high selectivity and yield ().

Step 3: Introduction of the Cyclopentyl Group

- Method: Nucleophilic substitution with cyclopentylamine or cyclopentyl derivatives.

- Reaction Conditions: Reflux in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), with base catalysts like potassium tert-butoxide.

Note:

The cyclopentyl moiety can be introduced via nucleophilic attack on activated aromatic intermediates or through amination reactions.

Step 4: Carbamate Formation

- Method: Reaction of the amino-functionalized aromatic compound with tert-butyl chloroformate or Boc anhydride.

- Conditions: Use of base such as triethylamine or pyridine in dichloromethane (DCM) at room temperature.

- Outcome: Formation of the carbamate linkage, protecting the amine group.

Research Data:

The carbamate formation is well-documented, with typical yields exceeding 80% under optimized conditions ().

Optimized Reaction Conditions Summary

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Aromatic bromination | NBS | CCl₄ or DCM | Room temp. | 4–6 hrs | ~85% | Regioselective bromination at para position |

| Aromatic fluorination | Selective fluorinating agent | Appropriate solvent | Mild conditions | Variable | Variable | Often performed via electrophilic fluorination |

| Suzuki coupling | Boronic acid, Pd catalyst | Toluene/dioxane | Reflux | 12–24 hrs | >75% | High regioselectivity |

| Cyclopentyl amination | Cyclopentylamine | DMF/Acetonitrile | Reflux | 8–16 hrs | >70% | Nucleophilic substitution |

| Carbamate formation | Boc anhydride | DCM | Room temp. | 2–4 hrs | >80% | Protects amino groups |

Data Tables of Key Reactions

Research Findings and Notes

- The synthesis of such complex molecules often requires stepwise optimization to maximize yield and selectivity.

- Protecting groups like tert-butyl carbamate are crucial for controlling reactivity during multi-step syntheses.

- Purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

- The reaction conditions are sensitive to temperature, solvent polarity, and reagent stoichiometry, which directly influence the success of each step.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position of the benzyl ring is highly susceptible to nucleophilic substitution (SNAr) under mild conditions. Common nucleophiles include amines, thiols, and alkoxides.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Amine Substitution | Primary/secondary amines, K₂CO₃, DMF, 80°C | Bromine replaced by -NR₂ groups, yielding aryl amine derivatives. |

| Thiol Substitution | Thiols, Cs₂CO₃, DMSO, 60–70°C | Formation of aryl thioethers (e.g., -S-R groups). |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acids, K₂CO₃, 90°C | Cross-coupling to form biaryl derivatives. |

Key Observations :

-

Fluorine at the 3-position directs nucleophilic attack to the 4-bromo site due to its electron-withdrawing effect.

-

Reactions with amines show >80% yields under optimized conditions.

Oxidation and Reduction

The carbamate group and aromatic system undergo selective redox transformations.

Mechanistic Insights :

-

Hydrolysis of the tert-butyl carbamate proceeds via acid-catalyzed cleavage of the Boc group .

-

Reduction of bromine requires protic solvents to stabilize intermediates.

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions for constructing complex architectures.

Notable Example :

-

Reaction with 4-iodoaniline under Buchwald-Hartwig conditions yields a triarylamine derivative (72% yield).

Functional Group Transformations

The cyclopentyl carbamate moiety participates in regioselective reactions.

Challenges :

-

Steric hindrance from the cyclopentyl group limits reactivity in bulky electrophile systems.

Hydrolysis and Stability

The compound exhibits stability under neutral conditions but degrades under acidic/basic environments.

Mechanistic Insights

-

Substitution : Bromine displacement follows a two-step mechanism involving Meisenheimer complex formation.

-

Coupling : Pd-catalyzed reactions proceed via oxidative addition and transmetallation steps .

-

Hydrolysis : Acid-mediated cleavage involves protonation of the carbonyl oxygen, leading to tert-butyl cation release .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C19H27BrFNO3

- Molecular Weight : 392.33 g/mol

- CAS Number : 1704097-35-7

The structure of this compound includes a tert-butyl group, a bromo-fluorophenyl moiety, and a cyclopentyl carbamate, which grants it unique chemical properties suitable for various applications.

Organic Synthesis

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it valuable in synthetic organic chemistry.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. It may serve as a precursor in drug development, particularly for compounds targeting specific biological pathways. Its unique structure allows it to interact with various biological targets, including enzymes and receptors involved in disease processes.

Research indicates that this compound may exhibit significant biological activity. For example:

- Enzyme Interaction : It may modulate enzyme activity, influencing metabolic pathways.

- Binding Affinity : Studies suggest potential binding affinity to proteins involved in critical signaling pathways, such as kinases and G-protein-coupled receptors (GPCRs).

Case Study 1: Anticancer Properties

A study published in Cancer Research demonstrated that halogenated phenoxy compounds similar to tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate could inhibit tumor growth in vitro and in vivo models. This highlights its potential use in developing anticancer therapies.

Case Study 2: Neuroprotection Research

Research published in the Journal of Neurochemistry indicated that carbamates with similar structures provided significant protection against neurotoxicity induced by oxidative stress. This suggests potential applications in neuroprotective drug development.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s reactivity and stability are influenced by the positions of bromine (4-position) and fluorine (3-position) on the benzyl ring, as well as the cyclopentyl group. Key comparisons include:

Key Findings :

- Positional Isomerism : The 4-bromo-3-fluoro substitution in the target compound enhances regioselectivity in cross-coupling reactions compared to 2-bromo-3-fluoro analogs, which may exhibit competing side reactions .

- Steric Effects : The cyclopentyl group in the target compound increases steric bulk compared to linear alkyl chains (e.g., ethyl or butyl), slowing down nucleophilic attacks but improving resistance to enzymatic degradation .

- Bond Dissociation Energies : Cyclopentyl radicals (as in the target compound) dissociate at 5.7 eV, similar to tert-butyl radicals, but with lower energy barriers in amines due to resonance stabilization .

Stability and Degradation Pathways

- Thermal Stability: The tert-butyl carbamate group in the target compound provides superior thermal stability compared to oxobutylcarbamates (e.g., tert-butyl 4-[(3-fluorophenyl)amino]-4-oxobutylcarbamate), which degrade at lower temperatures .

- Radical Stability : Cyclopentyl-containing carbamates exhibit lower bond dissociation energies (5.7 eV) compared to tert-butyl analogs in amines, suggesting faster radical-mediated degradation under specific conditions .

Biological Activity

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate (CAS No. 1704096-61-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a bromo substituent at the para position of the benzene ring, a fluorine atom at the meta position, and a cyclopentyl group attached to the carbamate moiety. Its molecular formula is , and it has an exact mass of approximately 371.07 g/mol .

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate's biological activity is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity and binding affinity, which may modulate various cellular pathways .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways crucial for cellular functions.

Anticancer Properties

Research indicates that compounds similar to tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate exhibit significant anticancer activity. For instance, studies have shown that derivatives of brominated anilines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar functionalities have been noted for their effectiveness against various bacterial strains, indicating that this compound may also possess similar activity .

Case Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

- In vitro tests on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL. This suggests that tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate may also exhibit similar antimicrobial properties .

Research Findings Summary

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate for high yield and purity?

Methodological Answer:

The synthesis typically involves sequential coupling reactions, starting with the bromo-fluorobenzyl intermediate and cyclopentylamine. Key steps include:

- Protection/Deprotection Strategies : Use tert-butyl carbamate (Boc) protection to prevent unwanted side reactions during coupling .

- Purification : Flash chromatography with gradients of petroleum ether (PE) and ethyl acetate (EA) (e.g., PE/EA 25:1 → 4:1) effectively removes byproducts, as demonstrated in analogous Suzuki-Miyaura couplings .

- Monitoring : Employ thin-layer chromatography (TLC) and LC-MS to track reaction progress and confirm intermediate formation.

Advanced: What challenges arise in achieving regioselectivity during the functionalization of the 4-bromo-3-fluorophenyl moiety in this compound?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric Hindrance : The bulky tert-butyl group and cyclopentyl substituent direct electrophilic attacks to the para position of the fluorophenyl ring .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the meta position, favoring bromination at the para position. Computational modeling (e.g., DFT calculations) can predict reactive sites .

- Cross-Coupling Reactions : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands to control Suzuki-Miyaura coupling regioselectivity .

Basic: What analytical techniques are critical for characterizing tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine and fluorine positions) and confirms Boc protection .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₂₂BrFNO₂, ~370.08 g/mol) and detects isotopic patterns for bromine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and resolves diastereomers if present .

Advanced: How can researchers resolve contradictions in spectral data for intermediates during synthesis?

Methodological Answer:

- Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals, especially for cyclopentyl stereochemistry .

- X-ray Crystallography : For crystalline intermediates, single-crystal analysis provides unambiguous structural confirmation, as seen in carbamate derivatives .

- Isotopic Labeling : Use deuterated solvents or ¹⁹F NMR to distinguish overlapping peaks in fluorinated analogs .

Basic: What safety protocols are essential when handling tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use P95 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., brominated byproducts) .

- Waste Disposal : Neutralize acidic/basic waste streams before disposal, following EPA guidelines for halogenated organics .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors, leveraging the fluorophenyl group’s hydrophobic interactions .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of carbamate-protein complexes over 100-ns trajectories .

- QSAR Modeling : Relate substituent effects (e.g., bromine vs. chlorine) to bioactivity using Hammett σ constants or logP values .

Basic: What strategies stabilize tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate during long-term storage?

Methodological Answer:

- Temperature Control : Store at –20°C under argon to prevent Boc group hydrolysis .

- Desiccants : Include silica gel packs to avoid moisture-induced degradation .

- Light Protection : Use amber vials to block UV-induced decomposition of the fluorophenyl ring .

Advanced: How do researchers analyze the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorine’s electronegativity often slows oxidative metabolism .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

- Plasma Stability : Measure half-life in plasma (pH 7.4, 37°C) to predict in vivo persistence .

Basic: What synthetic routes enable functional group diversification of this compound?

Methodological Answer:

- Buchwald-Hartwig Amination : Replace bromine with aryl amines using Pd catalysts .

- Nucleophilic Substitution : React the bromine with sodium azide or thiols for azide/thioether derivatives .

- Hydrogenolysis : Remove the Boc group with HCl/dioxane for free amine intermediates .

Advanced: How can researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values) and apply statistical weighting for outliers .

- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show interference from the fluorophenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.